4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone
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Description
Synthesis Analysis
The compound can be synthesized through a Rhodium(II)-catalyzed divergent intramolecular tandem cyclization of N- or O-tethered cyclohexa-2,5-dienones with 1-sulfonyl-1,2,3-triazole . The specific synthesis process depends on the connecting atom between the cyclohexa-2,5-dienone unit and the 1-sulfonyl-1,2,3-triazole moiety .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. The structure is characterized by the presence of a cyclohexa-2,5-dienone unit and a 1-sulfonyl-1,2,3-triazole moiety .Chemical Reactions Analysis
The compound can undergo a variety of chemical reactions. For instance, when the connecting atom between the cyclohexa-2,5-dienone unit and the 1-sulfonyl-1,2,3-triazole moiety is a N-sulfonated group, a cyclopropanation of the olefinic unit in the cyclohexa-2,5-dienone moiety can take place .Scientific Research Applications
Sulfoxide-Directed Cycloadditions
Research has shown that sulfinyl dienynes, closely related to the structure of interest, undergo intramolecular [4+2] cycloadditions to produce cyclohexa-1,4-dienes. These reactions, which can occur at room temperature, yield products with a vinyl sulfoxide functionality, offering a synthetic utility for further chemical manipulations (R. Fernández de la Pradilla et al., 2010).
Azacyclization and Substituent Effects
The compound's structure facilitates thermal 6-endo cyclization, leading to the formation of 4,6-disubstituted 2-piperidinone. This process is significantly influenced by the substituents present, demonstrating the compound's utility in exploring reaction mechanisms and the impact of molecular modifications on cyclization processes (Y. Maekawa et al., 2012).
Antitumor Activity
A series of compounds including 4-(1-arylsulfonylindol-2-yl)-4-hydroxycyclohexa-2,5-dien-1-ones (indolylquinols), which share a core structural motif with the compound , have been synthesized and demonstrated potent and selective antitumor activity. These findings indicate the potential of such compounds in developing new cancer therapies (J. Berry et al., 2005).
Transfer Hydrogenation Applications
The compound's structure is also relevant in the context of cyclohexa-1,4-dienes being used in Brønsted acid-catalyzed transfer hydrogenation. This showcases an alternative method for reducing imines and reductive amination, expanding the toolkit for synthetic chemists in creating and manipulating complex molecules (I. Chatterjee & M. Oestreich, 2016).
Chemical Interactions and Reactivity
A study focusing on the reaction between N-acetylcysteine and a similar compound, 4-[(4-ethoxyphenyl)imino]-2,5-cyclohexadien-1-one, sheds light on the complex chemistry involving this class of compounds. It highlights their reactivity and potential for forming diverse products, important for understanding the compound's behavior in biological systems or in synthetic applications (T. Lindqvist et al., 1991).
properties
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-ethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-2-19-13-7-9-14(10-8-13)21(17,18)20-15-11-3-5-12(16)6-4-11/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAOPMSOTIPXEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone |
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